2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole ring linked via a sulfanyl group to an acetamide scaffold. The 5-methyl-1,2-oxazol-3-yl (isoxazole) moiety serves as the nitrogenous base.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-6-11(16-18-8)15-12(17)7-19-13-14-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZDMWZPSYYOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Mercaptobenzothiazole
The benzothiazole moiety is typically synthesized via cyclization of 2-aminothiophenol with carbon disulfide under alkaline conditions. The reaction proceeds as follows:
This step achieves yields of 75–85% under reflux conditions (80–90°C, 4–6 hours). The product is purified via recrystallization from ethanol, with characterization by -NMR ( 7.35–7.85 ppm, aromatic protons) and IR ( 2550 cm, S-H stretch).
Preparation of 5-Methylisoxazol-3-amine
The 5-methylisoxazole ring is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. For example, methyl propiolate reacts with chlorinated oxime derivatives to form 5-methylisoxazole-3-carboxylate, which is hydrolyzed and decarboxylated to yield 5-methylisoxazol-3-amine:
Alternative routes employ hydroxylamine condensation with β-ketoesters, though these often require harsh conditions (e.g., 120°C, 12 hours).
Assembly of the Acetamide Linker
Formation of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide
The acetamide bridge is introduced by reacting 5-methylisoxazol-3-amine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C:
Triethylamine neutralizes HCl, driving the reaction to completion (yield: 80–90%). The product is isolated via vacuum filtration and confirmed by -NMR ( 165 ppm, carbonyl signal).
Thioetherification with 2-Mercaptobenzothiazole
The final coupling involves nucleophilic substitution of the chloroacetamide intermediate with 2-mercaptobenzothiazole in the presence of potassium carbonate:
Dimethylformamide (DMF) facilitates solubility, while KCO deprotonates the thiol to enhance nucleophilicity. The reaction is conducted at 60–70°C for 6–8 hours, yielding 65–75% product after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (100 W, 120°C, 20 minutes) accelerates the thioetherification step, improving yields to 85–90% while reducing side products. This method is particularly effective for scale-up due to reduced reaction times.
Solid-Phase Synthesis
Immobilizing 5-methylisoxazol-3-amine on Wang resin enables stepwise assembly of the acetamide and benzothiazole components. After cleavage from the resin, the target compound is obtained in 70% yield with ≥95% purity (HPLC).
Characterization and Analytical Data
Spectroscopic Confirmation
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IR Spectroscopy : Peaks at 1680 cm (amide C=O), 1230 cm (C-O of isoxazole), and 690 cm (C-S-C).
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-NMR :
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δ 2.45 (s, 3H, CH-isoxazole)
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δ 4.25 (s, 2H, CH-acetamide)
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δ 7.40–8.10 (m, 4H, benzothiazole aromatics).
-
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Mass Spectrometry : [M+H] at m/z 322.1 (calculated: 322.04).
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity. The compound is stable at −20°C for 12 months but degrades at >40°C due to sulfanyl bond hydrolysis.
Industrial-Scale Considerations
Solvent Selection
Toxic solvents like DMF are replaced with cyclopentyl methyl ether (CPME) or 2-methyl-THF in large-scale batches, reducing environmental impact while maintaining yields (~80%).
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Mercaptobenzothiazole | 120 |
| 5-Methylisoxazol-3-amine | 450 |
| Chloroacetyl chloride | 200 |
| Total | 770 |
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole and oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated derivatives, substituted benzothiazoles, and oxazoles
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares core structural motifs with several analogs, including:
- Benzothiazole-containing acetamides :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Differs in substituents (trifluoromethyl and phenyl groups) but retains the benzothiazole-acetamide backbone.
- 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (): Incorporates a triazole spacer and hydroxypropyl group, enhancing hydrophilicity.
Isoxazole-containing sulfonamides :
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Replaces the benzothiazole with a sulfonamide group, targeting antimicrobial activity.
- N-(5-Methyl-1,2-oxazol-3-yl)-2-(1-pyrrolidinyl)acetamide (): Substitutes benzothiazole with pyrrolidine, altering steric and electronic properties.
Other heterocyclic acetamides :
Key Observations:
- Benzothiazole derivatives (e.g., ) often exhibit enhanced binding to biological targets due to aromatic stacking and sulfur-mediated interactions.
- Isoxazole-containing compounds (e.g., ) are associated with antimicrobial and anti-inflammatory activities, likely due to hydrogen bonding via the nitrogen-rich heterocycle.
- Sulfanyl linkers (common in the target compound and iCRT3) may improve metabolic stability compared to ether or amine linkers .
Physicochemical Properties
- The target compound’s moderate LogP (~2.8) suggests balanced lipophilicity for membrane permeability.
- Analogous sulfonamides (e.g., ) exhibit higher molecular weights and pKa values due to sulfonyl groups, impacting solubility.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a member of a class of benzothiazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
- Molecular Formula : C17H17N3OS3
- Molecular Weight : 375.53 g/mol
- CAS Number : 573950-96-6
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. A study evaluating various benzothiazole compounds indicated that certain derivatives exhibit selective antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) of selected compounds were determined against Bacillus subtilis and Escherichia coli, with findings suggesting that modifications in the benzothiazole structure significantly affect antimicrobial efficacy.
| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| 2 | 32 | 128 |
| 6 | 16 | >256 |
| 7 | 8 | 64 |
The most active compound from this series exhibited an MIC of 8 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to This compound exhibit cytotoxic effects on various cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231
- Lung Cancer : A549
- Colorectal Cancer : HCT116
For instance, a derivative with a similar structure was shown to induce apoptosis in MCF-7 cells with an IC50 value of approximately 10 µM . This suggests that the presence of the benzothiazole moiety enhances the compound's ability to inhibit cancer cell proliferation.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of benzothiazole derivatives. A study indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism involves the downregulation of NF-kB signaling pathways, which play a critical role in inflammatory responses.
Case Studies
- Antimicrobial Efficacy : In a controlled study involving various benzothiazole derivatives, it was found that compounds with electron-donating groups showed enhanced antibacterial activity. The study concluded that structural modifications could be strategically employed to improve efficacy against resistant strains .
- Cytotoxicity Assessment : A systematic evaluation of several benzothiazole derivatives revealed significant cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that certain substitutions on the benzothiazole ring markedly increased cytotoxic effects .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours yields intermediate acetohydrazides, which can be further functionalized . Another approach involves reacting chloroacetyl chloride with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures . Key steps include TLC monitoring (e.g., chloroform:methanol, 7:3) and ice-water precipitation for isolation.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : To resolve sulfanyl, acetamide, and heterocyclic proton environments.
- Mass Spectrometry (MS) : For molecular ion ([M]+) and fragmentation pattern validation .
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity using solvent systems like chloroform:methanol (7:3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions or structural analogs. To address this:
- Perform comparative bioactivity studies using standardized protocols (e.g., enzyme inhibition assays under controlled pH/temperature) .
- Modify substituents (e.g., methyl groups on oxazole/benzothiazole rings) to assess structure-activity relationships (SAR) .
- Validate target interactions via molecular docking or isothermal titration calorimetry (ITC) .
Q. What strategies optimize the reactivity of this compound for derivatization?
- Methodological Answer : Reactivity optimization involves:
- Functional Group Protection : Temporarily blocking the sulfanyl group during derivatization to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the acetamide or sulfanyl moieties .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate heterocyclic ring formation .
Q. How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : PK studies require:
- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via HPLC-MS .
- Caco-2 Permeability Assays : To predict intestinal absorption using monolayers and calculate apparent permeability (Papp) .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
